Pyrrolidin-1-yl-p-tolyl-acetic acid
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Overview
Description
Pyrrolidin-1-yl-p-tolyl-acetic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol This compound features a pyrrolidine ring attached to a p-tolyl group via an acetic acid moiety
Preparation Methods
The synthesis of Pyrrolidin-1-yl-p-tolyl-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors. One common method involves the cyclization of 1,4-diaminobutane.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, where toluene is alkylated with a suitable acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where the intermediate product is treated with carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Pyrrolidin-1-yl-p-tolyl-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Pyrrolidin-1-yl-p-tolyl-acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating neurological disorders and inflammation.
Organic Synthesis: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecular structures through its reactive functional groups.
Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding, providing insights into biochemical pathways and molecular mechanisms.
Industrial Applications: It is employed in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl-p-tolyl-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the p-tolyl group provides additional binding affinity through π-π stacking interactions. These interactions can modulate the activity of target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Pyrrolidin-1-yl-p-tolyl-acetic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: This compound features a carboxylic acid group directly attached to the pyrrolidine ring, differing from this compound in its structural arrangement and reactivity.
p-Tolylacetic acid: Lacking the pyrrolidine ring, this compound has different chemical properties and applications, primarily used in fragrance and flavor industries.
Pyrrolidine-2,5-dione: Known for its use in pharmaceuticals, this compound has a different functional group arrangement, leading to distinct biological activities.
This compound is unique due to its combined structural features, offering a versatile scaffold for the development of novel bioactive molecules and materials.
Properties
IUPAC Name |
2-(4-methylphenyl)-2-pyrrolidin-1-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)12(13(15)16)14-8-2-3-9-14/h4-7,12H,2-3,8-9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVCZQPNGPMPNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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